2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine
Overview
Description
2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine is a chemical compound with the molecular formula C8H8BrF2N2. It is a derivative of pyridine, featuring bromine, difluoromethyl, and methyl groups attached to the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including halogenation and nucleophilic substitution reactions. One common method involves the bromination of 4-(difluoromethyl)-6-methylpyridin-3-amine using bromine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of high-purity starting materials and controlled reaction conditions to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Using nucleophiles such as ammonia or amines under suitable conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex chemical entities. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine is utilized in the study of enzyme inhibitors and receptor binding assays. Its unique structure allows for the exploration of biological pathways and interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its pharmacological properties. It may serve as a precursor for the development of new therapeutic agents.
Industry: In the chemical industry, the compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Bromo-4-(difluoromethyl)pyridine
4-Bromo-2-(difluoromethyl)pyridine
2-Bromo-4-(difluoromethyl)-1-fluorobenzene
Uniqueness: 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine is unique due to its specific combination of functional groups and their positions on the pyridine ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.
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Biological Activity
2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by a bromine atom and difluoromethyl group, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C7H7BrF2N2
- Molecular Weight : 221.05 g/mol
- Purity : 95% .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
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Mechanism of Action :
- The compound has been reported to act as a dual inhibitor of topoisomerases I and II, enzymes critical for DNA replication and repair. This inhibition leads to increased apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins, indicating autophagy and apoptosis induction .
- Molecular docking studies suggest that the compound fits well into the active sites of these enzymes, facilitating its inhibitory effects .
- Case Study :
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It selectively inhibits COX-2 over COX-1, which may contribute to its therapeutic profile in inflammatory diseases .
Other Biological Activities
Research on related pyridine compounds indicates potential activities such as:
- Antimicrobial : Some derivatives exhibit antimicrobial properties against various pathogens.
- Antithrombotic : Certain analogs have been studied for their ability to inhibit thrombus formation .
Synthesis
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. A notable method includes the Suzuki reaction, which allows for the efficient formation of the pyridine ring with high yields .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-bromo-4-(difluoromethyl)-6-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2/c1-3-2-4(7(9)10)5(11)6(8)12-3/h2,7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOSPOYMYSDNBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Br)N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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